molecular formula C14H19BrO3 B8530356 3-Bromo-4-n-heptyloxybenzoic acid

3-Bromo-4-n-heptyloxybenzoic acid

Cat. No. B8530356
M. Wt: 315.20 g/mol
InChI Key: OKJBADUDDQPCLG-UHFFFAOYSA-N
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Patent
US04287085

Procedure details

25.8 g (0.119 mol) of the 3-bromo-4-hydroxybenzoic acid prepared in Step I was dissolved in 615 ml ethanol and 42.6 g (0.238 mol) of heptyl bromide was added to the solution. Aqueous potassium hydroxide (13.5 g of potassium hydroxide in 62 ml of water) was added with heating and the above solution was refluxed for ten hours. 125 ml of 10% aqueous potassium hydroxide was added and the solution was refluxed for two more hours. The reaction solution was allowed to stand to cool to room temperature, and excess 5 N hydrochloric acid solution was added commencing crystallization. The crystals were fractionated through filtration by suction, washed with water, dried and recrystallized with ethanol to yield 31.9 g of purified 3-bromo-4-n-heptyloxybenzoic acid. The yield was calculated to be 85.5%.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
615 mL
Type
solvent
Reaction Step One
Quantity
42.6 g
Type
reactant
Reaction Step Two
Quantity
62 mL
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6].[CH2:12](Br)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH-].[K+].Cl>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[C:5]([OH:7])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
25.8 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1O
Name
Quantity
615 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
42.6 g
Type
reactant
Smiles
C(CCCCCC)Br
Step Three
Name
Quantity
62 mL
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
125 mL
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
the above solution was refluxed for ten hours
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for two more hours
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The crystals were fractionated through filtration by suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized with ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=CC1OCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 31.9 g
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.